molecular formula C16H16F3NO B159337 ノルフルオキセチン CAS No. 83891-03-6

ノルフルオキセチン

カタログ番号: B159337
CAS番号: 83891-03-6
分子量: 295.30 g/mol
InChIキー: WIQRCHMSJFFONW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ノルフルオキセチンは、広く使用されている抗うつ薬であるフルオキセチンの主要な活性代謝物です。これは選択的セロトニン再取り込み阻害薬 (SSRI) のクラスに属し、フルオキセチンの薬理作用における役割で知られています。 ノルフルオキセチンはフルオキセチンの N-脱メチル化によって形成され、類似の薬理学的特性を保持しており、フルオキセチンの治療効果と副作用に大きく貢献しています .

2. 製法

合成経路と反応条件: ノルフルオキセチンはフルオキセチンから N-脱メチル化プロセスによって合成されます。この反応は、一般的に制御された条件下で水素化リチウムアルミニウム (LiAlH4) や三臭化ホウ素 (BBr3) などの脱メチル化剤の使用を伴います。 反応は不活性雰囲気中で行われ、多くの場合、テトラヒドロフラン (THF) やジクロロメタン (DCM) などの溶媒を使用してプロセスを促進します .

工業生産方法: 工業的な設定では、ノルフルオキセチンの生産には、フルオキセチンの大規模な N-脱メチル化が、高い収率と純度を確保するために最適化された反応条件を使用して行われます。 このプロセスには、反応混合物からノルフルオキセチンを分離するための再結晶化やクロマトグラフィーによる精製などの手順が含まれる場合があります .

反応の種類:

    酸化: ノルフルオキセチンは酸化反応を起こす可能性があり、これは多くの場合、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) などの酸化剤によって促進されます。

    還元: ノルフルオキセチンの還元は、水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤を使用して達成できます。

    置換: ノルフルオキセチンは置換反応に参加することができ、ここで分子上の官能基は他の基に置き換えられます。これらの反応の一般的な試薬には、ハロゲン(例:塩素、臭素)と求核剤(例:水酸化物、アミン)が含まれます。

一般的な試薬と条件:

    酸化: 酸性または中性条件での過マンガン酸カリウム。

    還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

    置換: 触媒の存在下またはUV光の下でのハロゲン。

生成される主な生成物:

科学的研究の応用

ノルフルオキセチンは、以下を含む科学研究において幅広い用途があります。

    化学: 生物学的サンプル中のフルオキセチンとその代謝物の定量のための分析化学における基準物質として使用されます。

    生物学: 神経伝達物質系、特にセロトニンに対する効果とその気分や行動を調節する役割について研究されています。

    医学: うつ病、不安、その他の精神障害の治療における治療の可能性について調査されています。また、フルオキセチンの代謝と分布を理解するための薬物動態研究にも使用されます。

    産業: 新しい抗うつ薬の開発と、フルオキセチンを含む医薬製剤の品質管理に採用されています

作用機序

ノルフルオキセチンは、主にシナプス間隙でのセロトニン (5-HT) の再取り込みを阻害することによって効果を発揮し、それによって脳内のセロトニンの利用可能性を高めます。この作用は、ノルフルオキセチンがセロトニントランスポーター (SERT) に結合して、セロトニンのシナプス前ニューロンへの再吸収を阻止することによって媒介されます。セロトニンのレベルの上昇は神経伝達を強化し、抗うつ効果に貢献します。 ノルフルオキセチンはノルエピネフリンの再取り込みを弱く阻害する特性も示しており、これは全体的な薬理学的プロファイルに貢献する可能性があります .

将来の方向性

Fluoxetine and norfluoxetine have been found to stereospecifically and selectively increase brain neurosteroid content at doses that are inactive on 5-HT reuptake . This suggests that the increase of brain Allo content elicited by fluoxetine and norfluoxetine, rather than the inhibition selective of 5-HT reuptake, may be operative in the fluoxetine-induced remission of the behavioral abnormalities associated with mood disorders .

生化学分析

Biochemical Properties

Norfluoxetine, like fluoxetine, inhibits the reuptake of serotonin, thereby increasing the concentration of serotonin in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which is thought to be the primary mechanism underlying its antidepressant effects .

Cellular Effects

Norfluoxetine can influence various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in cellular growth and proliferation, suggesting a role in neurogenesis .

Molecular Mechanism

The molecular mechanism of action of Norfluoxetine involves binding to the serotonin transporter, inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Temporal Effects in Laboratory Settings

The effects of Norfluoxetine can change over time in laboratory settings. For example, chronic treatment with Norfluoxetine can lead to adaptive changes in the brain, such as alterations in the expression of certain genes .

Dosage Effects in Animal Models

The effects of Norfluoxetine can vary with different dosages in animal models. Higher doses can lead to more pronounced effects, but may also increase the risk of adverse effects .

Metabolic Pathways

Norfluoxetine is involved in various metabolic pathways. It is metabolized by the liver, primarily via the cytochrome P450 system .

Transport and Distribution

Norfluoxetine is widely distributed in the body. It can cross the blood-brain barrier and is found in high concentrations in the brain .

Subcellular Localization

Norfluoxetine, being a lipophilic compound, can diffuse across cell membranes and can therefore be found throughout the cell . Its primary site of action is the presynaptic neuron, where it binds to the serotonin transporter .

準備方法

Synthetic Routes and Reaction Conditions: Norfluoxetine is synthesized from fluoxetine through a process of N-demethylation. This reaction typically involves the use of demethylating agents such as lithium aluminum hydride (LiAlH4) or boron tribromide (BBr3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the process .

Industrial Production Methods: In industrial settings, the production of norfluoxetine involves large-scale N-demethylation of fluoxetine using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate norfluoxetine from the reaction mixture .

Types of Reactions:

    Oxidation: Norfluoxetine can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction of norfluoxetine can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Norfluoxetine can participate in substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst or under UV light.

Major Products Formed:

類似化合物との比較

ノルフルオキセチンは、フルオキセチン、パロキセチン、セルトラリンなどの他の SSRI と似ています。フルオキセチンの活性代謝物としての役割と薬物動態的特性が特徴です。 ラセミ体として投与されるフルオキセチンとは異なり、ノルフルオキセチンはエナンチオマー (R-ノルフルオキセチンと S-ノルフルオキセチン) として存在し、S-エナンチオマーはセロトニンの再取り込み阻害においてより強力です .

類似化合物:

    フルオキセチン: 抗うつ薬として広く使用されている親化合物。

    パロキセチン: 類似の治療効果を持つ別の SSRI ですが、薬物動態的特性が異なります。

    セルトラリン: 化学構造は異なるが、作用機序は同様の SSRI。

ノルフルオキセチンの長い半減期や活性エナンチオマーなどのユニークな特性により、臨床および研究の両方において貴重な化合物となっています .

特性

IUPAC Name

3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQRCHMSJFFONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866540
Record name Norfluoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83891-03-6
Record name Norfluoxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83891-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norfluoxetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083891036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norfluoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORFLUOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8D70XE2F4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Norfluoxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norfluoxetine
Reactant of Route 2
Reactant of Route 2
Norfluoxetine
Reactant of Route 3
Reactant of Route 3
Norfluoxetine
Reactant of Route 4
Reactant of Route 4
Norfluoxetine
Reactant of Route 5
Reactant of Route 5
Norfluoxetine
Reactant of Route 6
Reactant of Route 6
Norfluoxetine
Customer
Q & A

Q1: What is the primary mechanism of action of norfluoxetine?

A1: Norfluoxetine, the major active metabolite of fluoxetine, primarily acts as a potent and selective serotonin reuptake inhibitor (SSRI). [, , , , , , , , ] This means it blocks the reabsorption of serotonin in the synapse, increasing its availability to bind with postsynaptic receptors. [, , , ]

Q2: Does norfluoxetine have other effects besides serotonin reuptake inhibition?

A2: While primarily known for its SSRI activity, norfluoxetine can also influence other neurotransmitter systems. Studies suggest it may inhibit dopamine and noradrenaline reuptake at higher concentrations. [] Additionally, research has shown potential effects on GABAergic transmission in the hippocampus, influencing GABA release and interacting with GABAA receptors. []

Q3: What is the molecular formula and weight of norfluoxetine?

A3: The molecular formula of norfluoxetine is C16H19F3NO, and its molecular weight is 307.33 g/mol.

Q4: Is there any spectroscopic data available for norfluoxetine?

A5: While the provided abstracts don't delve into specific spectroscopic data, various analytical techniques have been employed to characterize and quantify norfluoxetine. These include gas chromatography-mass spectrometry (GC-MS), [, ] high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection, [, , , , , , ] fluorescence detection after precolumn derivatization, [] and tandem mass spectrometry (LC/MS/MS). []

Q5: What is the absorption and distribution profile of norfluoxetine?

A6: Norfluoxetine is readily absorbed after oral administration of fluoxetine and distributes widely throughout the body, including the brain and breast milk. [, , , , , ] It exhibits a high volume of distribution, indicating extensive tissue binding. []

Q6: How is norfluoxetine metabolized and excreted?

A7: While primarily a metabolite itself, norfluoxetine undergoes further metabolism, although at a slower rate than fluoxetine. [, , , ] The majority of fluoxetine and its metabolites, including norfluoxetine, are ultimately excreted in the urine. []

Q7: What is the elimination half-life of norfluoxetine?

A8: Norfluoxetine has a longer elimination half-life compared to fluoxetine, ranging from 7 to 9 days. [] This long half-life contributes to its persistence in the body, even after discontinuation of fluoxetine.

Q8: Are there differences in the pharmacokinetics of fluoxetine and norfluoxetine between species?

A10: Yes, significant species differences exist. Studies in baboons show a higher clearance of fluoxetine and a higher metabolite-to-drug ratio of norfluoxetine compared to humans. [] This highlights the importance of considering species-specific metabolic differences when extrapolating data. []

Q9: Can norfluoxetine itself inhibit CYP enzymes?

A12: Yes, norfluoxetine is a potent inhibitor of both CYP2C19 and CYP3A4. [] This inhibition can potentially lead to drug-drug interactions when co-administered with medications metabolized by these enzymes.

Q10: Does the stereochemistry of fluoxetine and norfluoxetine affect their metabolism and interactions?

A13: Yes, both fluoxetine and norfluoxetine exhibit stereoselective metabolism. [, , , ] The S-enantiomer of norfluoxetine is a more potent inhibitor of CYP2C19 and CYP3A4 than the R-enantiomer. [] These stereoselective interactions highlight the importance of considering enantiomeric composition in drug development and interaction assessments.

Q11: What are the potential toxic effects of norfluoxetine?

A14: While generally well-tolerated, high levels of norfluoxetine can potentially lead to toxicity. [, ] The provided research highlights a case report of fatal fluoxetine intoxication with markedly elevated norfluoxetine concentrations in central blood and liver. []

Q12: What analytical methods are commonly used to determine fluoxetine and norfluoxetine concentrations in biological samples?

A15: Several analytical methods have been developed and validated for the quantification of fluoxetine and norfluoxetine. These include GC-MS, [, ] HPLC with UV detection, [, , , , , , ] HPLC with fluorescence detection, [] and LC/MS/MS. []

Q13: Are there any specific considerations for sample preparation when analyzing norfluoxetine?

A16: Sample preparation often involves liquid-liquid extraction from biological matrices, such as plasma or serum. [, , , , , ] One study employed hollow-fibre supported liquid membrane extraction for analyzing norfluoxetine in sewage samples. []

Q14: Has norfluoxetine been investigated for its potential in treating Parkinson's disease?

A17: Yes, preclinical studies have investigated the neuroprotective effects of norfluoxetine in Parkinson's disease models. [] Research suggests that it might protect dopamine neurons by inhibiting microglia-derived oxidative stress. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。